1-(3-Methoxyisoxazol-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(7)5-3-6(9-2)8-10-5/h3-4H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVSXTOBVINRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyisoxazole and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
*Estimated data for the target compound based on analogs.
Pharmacological Implications
- Target Engagement : Methoxy and methyl groups on isoxazoles modulate affinity for enzymes like cyclooxygenases or kinases.
- Bioavailability : Hydrochloride salts () and sulfate formulations () demonstrate the importance of salt forms in drug development.
- Therapeutic Potential: Structural parallels with avapritinib and selumetinib suggest applications in oncology and inflammation .
Biological Activity
1-(3-Methoxyisoxazol-5-yl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its diverse biological properties. The methoxy group at the 3-position enhances its solubility and biological activity. The amine group at the ethan-1 position is crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected bacterial strains. The results suggest that while it exhibits some antibacterial activity, further optimization may be necessary to enhance its efficacy against more resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as K562 (human leukemia cells).
Mechanism of Action:
The proposed mechanism involves the modulation of oxidative stress pathways leading to increased reactive oxygen species (ROS) production. This ROS generation can trigger mitochondrial dysfunction and activate caspases, which are critical mediators in the apoptotic pathway.
Case Studies
A notable case study involved the administration of this compound in a model of acute myeloid leukemia (AML). Researchers observed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis as evidenced by increased caspase activity.
Study Findings:
- Cell Viability: Reduced by 50% after 48 hours of treatment.
- Caspase Activation: Caspase 3 and 7 activities increased by approximately 30% compared to control groups.
These findings underscore the potential of this compound as a therapeutic agent in cancer treatment, warranting further investigation into its clinical applications.
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, this compound exhibits unique efficacy profiles due to its specific functional groups.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 5-Methoxyisoxazole | Low | Moderate |
| Isoxazole derivatives | Variable | Low |
This table highlights the relative strengths of various compounds, emphasizing the unique position of this compound in both antibacterial and anticancer contexts.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(3-Methoxyisoxazol-5-yl)ethan-1-amine?
Answer:
The synthesis typically involves multi-step organic reactions, such as condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride) to form structurally complex amines. Key steps include functional group protection, cyclization, and deprotection. For example, self-condensation of β-(isoxazol-5-yl) enamines with acetyl chloride yields derivatives with isoxazole cores, as demonstrated in studies on analogous compounds . Optimization of reaction parameters (temperature, solvent, catalysts) is critical for improving yield and purity.
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Answer:
- NMR Spectroscopy : Used to confirm the amine group (-NH2) and methoxy substituent (δ 3.8–4.0 ppm for -OCH3). The isoxazole ring protons typically appear as distinct singlets (δ 6.0–6.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-O-C stretching for methoxy groups at ~1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, with ESI-MS often used for protonated molecular ions ([M+H]⁺) .
Advanced: How can X-ray crystallography using SHELXL resolve ambiguities in the compound’s structural configuration?
Answer:
SHELXL refines crystal structures by analyzing high-resolution diffraction data. For this compound, hydrogen bonding between the amine group and methoxy oxygen can be modeled using restraints. Advanced features like TWIN and HKLF5 in SHELXL address twinning or disorder common in heterocyclic compounds . Validation tools (e.g., R-factor, electron density maps) ensure accuracy, particularly for stereochemical assignments .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .
- Solvent Modeling : Use polarizable continuum models (PCM) to account for solvent-induced shifts .
- Dynamic NMR : Detect rotational barriers in methoxy or amine groups at variable temperatures .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites via HOMO (nucleophilic) and LUMO (electrophilic) regions. For example, the amine group’s lone pair dominates HOMO, making it susceptible to electrophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich/depleted regions, guiding substitution patterns on the isoxazole ring .
Advanced: What experimental assays are suitable for probing biological interactions of this compound?
Answer:
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., for kinases or proteases).
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity .
- Cell-Based Assays : Cytotoxicity (MTT assay) or apoptosis (Annexin V staining) evaluate therapeutic potential .
Advanced: What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
Answer:
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., cyclization).
- Catalytic Systems : Use Pd/Cu catalysts for selective C-N coupling, reducing side reactions .
- In-line Analytics : HPLC or FTIR monitors reaction progress in real time .
Basic: What are the key functional groups in this compound, and how do they influence its chemical behavior?
Answer:
- Isoxazole Ring : Aromatic heterocycle with resonance stabilization; reacts selectively at the 5-position due to electron-withdrawing methoxy group .
- Primary Amine (-NH2) : Participates in hydrogen bonding, Schiff base formation, and coordination chemistry .
- Methoxy (-OCH3) : Electron-donating group directs electrophilic substitution and stabilizes intermediates via resonance .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
- Bioisosteric Replacement : Substitute methoxy with ethoxy or halogens to modulate lipophilicity .
- Scaffold Hopping : Replace isoxazole with triazole or oxadiazole to alter binding kinetics .
- Pharmacophore Modeling : Align steric/electronic features of active analogs to identify critical interaction points .
Basic: What stability considerations are critical during storage and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
